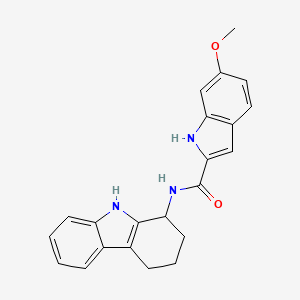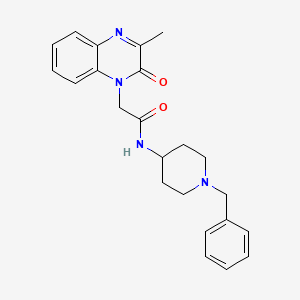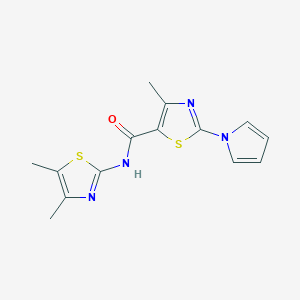![molecular formula C22H18ClN3O3S B10981483 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10981483.png)
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule featuring multiple functional groups, including a thiazole ring, a chlorophenyl group, a benzodioxin moiety, and a pyrrol-3-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a chlorophenyl thiourea derivative, cyclization with α-haloketones under basic conditions can form the thiazole ring.
Attachment of the Benzodioxin Moiety: The benzodioxin group can be introduced via a nucleophilic substitution reaction using a suitable benzodioxin precursor.
Construction of the Pyrrol-3-ol Core: This step involves the formation of the pyrrol ring, which can be achieved through a condensation reaction between an appropriate amine and a diketone, followed by cyclization.
Final Assembly: The final step involves the coupling of the thiazole and pyrrol intermediates under conditions that promote the formation of the imino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrol ring or the benzodioxin moiety using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the imino group, converting it to an amine using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiazole and pyrrol rings is particularly significant, as these structures are often found in biologically active molecules.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with a variety of biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring could bind to metal ions in enzyme active sites, while the imino group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-1,3-thiazole derivatives: Known for their antimicrobial and antifungal activities.
Benzodioxin derivatives: Often explored for their potential in treating neurological disorders.
Pyrrol-3-ol derivatives: Studied for their anti-inflammatory and anticancer properties.
Uniqueness
The uniqueness of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of these three distinct moieties, which may confer a unique spectrum of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H18ClN3O3S |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H18ClN3O3S/c23-14-7-5-13(6-8-14)16-12-30-22(25-16)20-17(27)10-26(21(20)24)9-15-11-28-18-3-1-2-4-19(18)29-15/h1-8,12,15,24,27H,9-11H2 |
InChI Key |
CEUNOOFTTSORSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3CC(=C(C3=N)C4=NC(=CS4)C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10981403.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B10981404.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B10981408.png)

![7-chloro-4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10981410.png)

![N-(1H-indol-6-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10981417.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B10981418.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10981433.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B10981439.png)
![3-[(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]quinazolin-4(3H)-one](/img/structure/B10981442.png)
![4-[(4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazin-2-one](/img/structure/B10981466.png)

![3-[(2-Phenyl-4-quinolyl)carbonylamino]propanoic acid](/img/structure/B10981478.png)
